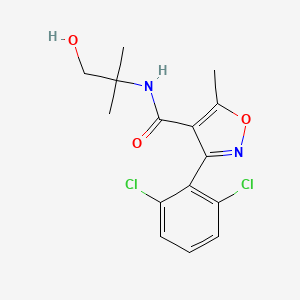

![molecular formula C13H10BrN5 B5565274 N-{[1-(4-溴苯基)-1H-吡咯-2-基]亚甲基}-4H-1,2,4-三唑-4-胺](/img/structure/B5565274.png)

N-{[1-(4-溴苯基)-1H-吡咯-2-基]亚甲基}-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine” is a compound that belongs to the 1,2,4-triazole class . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis involves multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis

The molecular structure of “N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine” was confirmed by various spectroscopic techniques . The IR spectrum showed characteristic peaks for C–H stretch (aromatic), C-H (aliphatic), C = O (ketone), C = N, C–N stretch (aromatic), and Ar-Br . The 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been studied . The reactions involve the use of substituted anilines and other reagents, leading to the formation of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine” have been analyzed . The compound has a molecular weight of 172.1866 . The IR, 1H-NMR, and 13C-NMR spectra provide information about its chemical structure .科学研究应用

合成与表征

- 合成技术:类似于 N-{[1-(4-溴苯基)-1H-吡咯-2-基]亚甲基}-4H-1,2,4-三唑-4-胺 的化合物已经使用乌尔曼偶联反应等技术合成。这些化合物已经过核磁共振、红外光谱、质谱和元素分析表征,确保了它们的纯度并确认了它们的分子结构 (Veettil & Haridas, 2009); (Veettil & Haridas, 2010)。

光学和电子性质

- 双光子吸收:研究表明,含有 1-(4-溴苯甲醛)-3,5-双(4-((E)-2-(吡啶-4-基)乙烯基)苯基)苯的分子表现出良好的双光子吸收性能。这表明在光学材料和光聚合中具有潜在应用 (Yan 等,2007)。

催化和化学反应

- 催化应用:具有类似结构的化合物已用于活化烯烃的加氢氨基化反应。这些反应的有效性在合成各种有机化合物中至关重要,表明在催化中具有潜在用途 (Dash 等,2010)。

材料科学与聚合物化学

- 发光材料:某些合成化合物已用于制造发光材料,用于检测硝基芳香族炸药和小有机分子。这表明在安全和环境监测方面有应用 (Xiang & Cao, 2012)。

生物活性化合物合成

- 生物活性化合物合成:对吡唑和三唑-嘧啶衍生物合成的研究(其结构与 N-{[1-(4-溴苯基)-1H-吡咯-2-基]亚甲基}-4H-1,2,4-三唑-4-胺 相关)对开发新药和生物活性分子具有影响 (Abunada 等,2008)。

环境与能源应用

- 太阳能电池应用:类似于所讨论化合物的胺已用于开发有机太阳能电池,表明在可再生能源技术中具有潜在应用 (Lv 等,2014)。

其他应用

- 电化学研究:研究相关溴代芳基胺在电化学过程中介导的电子转移表明在电化学和分析方法中的应用 (Pletcher & Zappi, 1989)。

未来方向

The 1,2,4-triazole class of compounds, including “N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine”, has diverse pharmaceutical applications . Future research could focus on further exploring the therapeutic applications of these compounds, improving their synthesis methodologies, and investigating their mechanism of action .

属性

IUPAC Name |

(E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN5/c14-11-3-5-12(6-4-11)19-7-1-2-13(19)8-17-18-9-15-16-10-18/h1-10H/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLARDNUOGWASM-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=N/N2C=NN=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)

![4-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565201.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)

![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5565235.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)

![2-hydroxy-N-{rel-(3R,4S)-1-[(4-methoxy-2-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5565245.png)

![2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)

![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)

![2-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5565261.png)

![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)